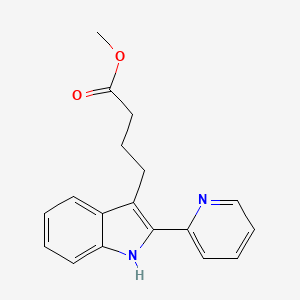![molecular formula C18H26N2O4S2 B4420188 N-cyclohexyl-2-{[4-(morpholin-4-ylsulfonyl)phenyl]thio}acetamide](/img/structure/B4420188.png)
N-cyclohexyl-2-{[4-(morpholin-4-ylsulfonyl)phenyl]thio}acetamide
Overview
Description
N-cyclohexyl-2-{[4-(morpholin-4-ylsulfonyl)phenyl]thio}acetamide, also known as CMPI, is a compound that has been synthesized and studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-(morpholin-4-ylsulfonyl)phenyl]thio}acetamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that are activated by various stimuli, including growth factors, hormones, and neurotransmitters. PKC plays a critical role in many cellular processes by phosphorylating target proteins and regulating their activity. This compound binds to the catalytic domain of PKC and inhibits its activity by preventing the binding of ATP to the kinase domain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of PKC activity. PKC is involved in many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of PKC activity by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of inflammation, and improve cardiac function in animal models of heart failure. However, the effects of this compound on different cell types and tissues may vary, and further research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-{[4-(morpholin-4-ylsulfonyl)phenyl]thio}acetamide in lab experiments is its specificity for PKC inhibition. This compound has been shown to selectively inhibit the activity of PKC without affecting the activity of other kinases. This specificity allows researchers to study the role of PKC in various biological processes without the confounding effects of off-target effects. However, one limitation of using this compound is its relatively low potency compared to other PKC inhibitors. This may limit its use in certain experiments where high potency is required.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-{[4-(morpholin-4-ylsulfonyl)phenyl]thio}acetamide. One direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of the effects of PKC inhibition by this compound in different disease models, including cancer, inflammation, and cardiovascular disease. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential in these diseases. Finally, the development of new analytical methods for the detection and quantification of this compound in biological samples may facilitate its use in pharmacokinetic and pharmacodynamic studies.
Scientific Research Applications
N-cyclohexyl-2-{[4-(morpholin-4-ylsulfonyl)phenyl]thio}acetamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of a specific protein called protein kinase C (PKC), which is involved in many cellular processes, including cell proliferation, differentiation, and survival. This compound has been used to study the role of PKC in various biological processes, including cancer, inflammation, and cardiovascular disease. It has also been used to investigate the potential therapeutic benefits of PKC inhibition in these diseases.
properties
IUPAC Name |
N-cyclohexyl-2-(4-morpholin-4-ylsulfonylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c21-18(19-15-4-2-1-3-5-15)14-25-16-6-8-17(9-7-16)26(22,23)20-10-12-24-13-11-20/h6-9,15H,1-5,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZARWKXMSZCHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(2-methoxyphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4420106.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine](/img/structure/B4420107.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4420114.png)
![4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide](/img/structure/B4420119.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4420126.png)




![N-(2-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B4420169.png)

![5-methyl-N-(4-{[2-(1H-pyrrol-1-yl)butanoyl]amino}phenyl)-2-furamide](/img/structure/B4420181.png)
![2-[(4-fluorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420202.png)